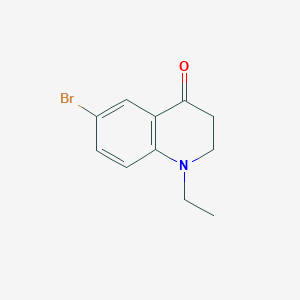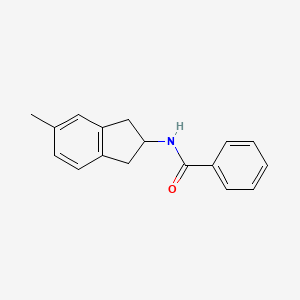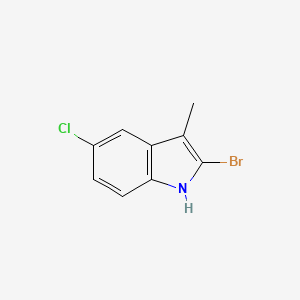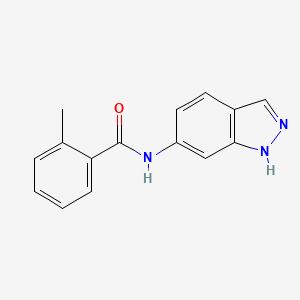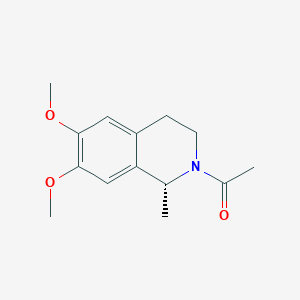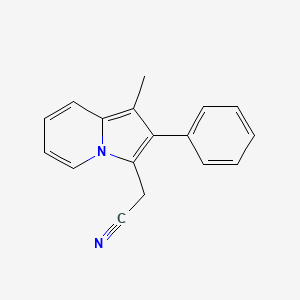
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile is a heterocyclic compound featuring an indolizine core. Indolizines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile typically involves the reaction of 1-methyl-2-phenylindolizine-3-thioaldehyde with cyanide ions . This reaction proceeds under mild conditions and yields the desired acetonitrile derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolizine core or the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(1-Methyl-2-phenylindolizin-3-YL)acetic acid, while reduction could produce 2-(1-Methyl-2-phenylindolizin-3-YL)ethylamine.
科学研究应用
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Indole: A structurally related compound with a nitrogen atom in a different position.
Indolizine: The parent compound of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile.
2-Phenylindolizine: A simpler analog without the acetonitrile group.
Uniqueness: this compound is unique due to the presence of both the indolizine core and the acetonitrile group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
653597-25-2 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
2-(1-methyl-2-phenylindolizin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-15-9-5-6-12-19(15)16(10-11-18)17(13)14-7-3-2-4-8-14/h2-9,12H,10H2,1H3 |
InChI 键 |
TXSBHZAAGSZYLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)

